In vitro biological activity of 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine
In vitro biological activity of 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine
An In-Depth Technical Guide on the In Vitro Biological Activity of Pyrido[2,3-e][1][2]diazepines and Related Fused Diazepine Systems
A Note on the Subject Compound
Initial research into the specific molecule, 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1][2]diazepine, reveals limited contemporary data. A preliminary pharmacological screening published in 1975 reported no significant antifungal, cardiovascular, or central nervous system activity.[1] Consequently, to provide a comprehensive and technically valuable guide for researchers, this document will broaden its scope to the wider class of pyrido[2,3-e][1][2]diazepines and other fused diazepine systems. This chemical family has been the subject of extensive research, demonstrating a rich and diverse range of biological activities that are of significant interest in modern drug discovery.
Introduction to Fused Diazepine Systems
The fusion of a diazepine ring with other heterocyclic structures, such as pyridine, indole, or pyrimidine, creates a class of compounds with significant therapeutic potential. These "privileged scaffolds" are of great interest to medicinal chemists due to their ability to interact with a wide array of biological targets.[3][4] The unique three-dimensional architecture of these molecules allows for diverse biological activities, including but not limited to anticancer, central nervous system (CNS), and antimicrobial effects.[5][6] This guide will delve into the in vitro methodologies used to characterize these activities, providing both the "how" and the "why" behind the experimental designs.
Part 1: Anticancer Activity
A predominant area of investigation for fused diazepine derivatives is their potential as anticancer agents.[5] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cell cycle progression and DNA replication.[2][7]
Cytotoxicity and Anti-proliferative Assays
A foundational step in assessing anticancer potential is to determine a compound's ability to inhibit cancer cell growth or induce cell death.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Methodology:
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability compared to untreated control cells. The half-maximal inhibitory concentration (IC50) is then determined.
Causality Behind Experimental Choices:
-
Choice of Cell Lines: Utilizing a panel of cancer cell lines from different tissues of origin (e.g., breast, colon, leukemia) provides a broader understanding of the compound's spectrum of activity.[8][9]
-
Concentration Range: A wide range of concentrations is tested to determine the dose-dependent effect of the compound and to accurately calculate the IC50 value.
-
Incubation Time: A 48-72 hour incubation period allows for multiple cell cycles to occur, providing a robust measure of the compound's anti-proliferative effects.
Data Presentation: In Vitro Cytotoxicity of Fused Diazepine Analogs
| Compound | Cell Line | IC50 (µM) |
| Diazepine Analog 9 | HCT-116 | 16.19 ± 1.35[8] |
| Diazepine Analog 9 | MCF-7 | 17.16 ± 1.54[8] |
| Diazepine 33a | MOLT-4 (Leukemia) | < 0.01[9] |
| Pyrrolo[3,2-e][1][2]diazepine 9c | HCT-116 | 0.009[7] |
Mechanism of Action: Kinase Inhibition
Many fused diazepine derivatives exert their anticancer effects by targeting specific protein kinases that are crucial for cancer cell survival and proliferation, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[7]
Experimental Workflow: In Vitro Kinase Inhibition Assay
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Assay Setup: The assay is typically performed in a 96- or 384-well plate format. Each well contains the recombinant kinase, a specific peptide substrate, ATP, and the test compound at various concentrations.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at 37°C for a defined period (e.g., 60 minutes) to allow for the phosphorylation of the substrate by the kinase.
-
Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using a luminescence-based method where the amount of remaining ATP is measured. A lower luminescence signal indicates higher kinase activity.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.
Trustworthiness and Self-Validation:
This protocol is self-validating through the inclusion of proper controls:
-
Positive Control: A known inhibitor of the target kinase is included to ensure the assay is working correctly.
-
Negative Control: A vehicle control (e.g., DMSO) is used to establish the baseline of maximum kinase activity.
Part 2: Central Nervous System (CNS) Activity
The diazepine core is famously associated with CNS activity, particularly as anxiolytics and anticonvulsants, primarily through modulation of the GABA-A receptor.[10][11]
Receptor Binding Assays
To determine if a compound interacts with a specific CNS target, receptor binding assays are employed.
Experimental Protocol: GABA-A Receptor Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the benzodiazepine site on the GABA-A receptor.
Step-by-Step Methodology:
-
Membrane Preparation: Brain tissue (e.g., from rodents) is homogenized and centrifuged to isolate a membrane fraction rich in GABA-A receptors.
-
Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand (e.g., [3H]flunitrazepam) and the test compound at various concentrations.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Radioactivity Measurement: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound ligand, is measured using a scintillation counter.
-
Data Analysis: The ability of the test compound to displace the radioligand is used to determine its binding affinity (Ki).
Authoritative Grounding:
The choice of the radioligand and the specific binding conditions are based on well-established protocols in neuropharmacology to ensure specificity for the benzodiazepine binding site on the GABA-A receptor.[12]
Signaling Pathway: GABA-A Receptor Modulation
Caption: Simplified signaling pathway of fused diazepines at the GABA-A receptor.
Part 3: Antimicrobial Activity
Certain fused diazepine structures have also demonstrated promising activity against various bacterial and fungal strains.[13][14][15]
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Experimental Protocol: MIC Determination
Step-by-Step Methodology:
-
Compound Preparation: The test compound is serially diluted in a 96-well plate containing a suitable broth medium.
-
Inoculum Preparation: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Expertise and Experience:
The choice of broth medium and incubation conditions is critical and depends on the specific growth requirements of the microorganism being tested. For instance, different media are used for fastidious versus non-fastidious bacteria.
Data Presentation: Antimicrobial Activity of Fused Diazepines
| Compound | Microorganism | MIC (µg/mL) |
| Pyrimido[4,5-b][1][2]diazepine Derivative | N. gonorrhoeae | 0.25 - 62.5[9] |
| Pyrimido[4,5-b][1][2]diazepine Derivative | S. aureus (ATCC 43300) | 0.25 - 62.5[9] |
| 1,2-Diazepine Derivative (4) | E. coli | > 500[14] |
| 1,2-Diazepine Derivative (4) | S. aureus | > 500[14] |
Conclusion
The pyrido[2,3-e][1][2]diazepine scaffold and its related fused diazepine analogs represent a versatile and promising class of compounds with a wide range of in vitro biological activities. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to evaluate the potential of novel fused diazepine derivatives as anticancer, CNS-active, or antimicrobial agents. The key to successful drug discovery in this area lies in the systematic application of these in vitro assays to elucidate structure-activity relationships and identify lead compounds for further development.
References
-
[Synthesis and Biological Activity of pyrido(2,3-e)-1,4-diazepine and of pyrido(2,3-b)(1,4)diazepine]. Farmaco Sci. 1975 Apr;30(4):238-47. [Link]
-
SYNTHESIS AND CNS ACTIVITIES OF PYRIDOPYRAZINONE AND PYRIDODIAZEPINONE DERIVATIVES. Il Farmaco, Edizione Scientifica, 1988, 43(12), 1065-76. [Link]
-
An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][1][2]diazepines, and Their Cytotoxic Activity. Molecules 2020, 25(9), 2051. [Link]
-
Design, Synthesis, and Biological Evaluation of Pyrrolo[2,1-c][1][2]benzodiazepine and Indole Conjugates as Anticancer Agents. Journal of Medicinal Chemistry 2006, 49(4), 1478-1488. [Link]
-
Synthesis of Novel Triazine-Based Chalcones and 8,9-dihydro-7H-pyrimido[4,5-b][1][2]diazepines as Potential Leads in the Search of Anticancer, Antibacterial and Antifungal Agents. Molecules 2024, 29(7), 1475. [Link]
-
In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1. Scientific Reports 2024, 14(1), 8963. [Link]
-
Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][1][2]diazepine derivatives as potent EGFR/CDK2 inhibitors. Bioorganic Chemistry 2021, 115, 105213. [Link]
-
Synthesis and biological evaluation of the new ring system benzo[f]pyrimido[1,2-d][1][8][16]triazolo[1,5-a][1][2]diazepine and its cycloalkane and cycloalkene condensed analogues. RSC Advances 2021, 11(13), 7505-7513. [Link]
-
Facile synthesis of 1,2,3-triazole-fused Indolo- and Pyrrolo[1][2]diazepines, DNA-binding and evaluation of their anticancer activity. ResearchGate. [Link]
-
Synthesis, Spectral Studies and Biological Activity of Some 1, 5-Benzodiazepine Derivatives. Rasayan J. Chem. 2010, 3(1), 136-141. [Link]
-
Molecular Docking, Synthesis and CNS Activity of Some Novel 1, 4-Benzodiazepine Derivatives. Letters in Drug Design & Discovery 2017, 14(6). [Link]
-
Synthesis of Imidazo[1,2-a]pyridine-Fused 1,3-Benzodiazepine Derivatives with Anticancer Activity via a One-Pot Cascade GBB-3CR/Pd(II)-Catalyzed Azide-Isocyanide Coupling/Cyclization Process. The Journal of Organic Chemistry 2023, 88(18), 13074-13084. [Link]
-
Synthesis, Characterization and in vitro Antibacterial Activity of Novel 1,2,4-Triazine and 1,2-Diazepine Derivatives. Biointerface Research in Applied Chemistry 2021, 12(2), 2200-2210. [Link]
-
Anticancer and Antimicrobial Activity of Some New 2,3-Dihydro-1,5-benzodiazepine Derivatives. Heteroatom Chemistry 2023, 2023, 3390122. [Link]
-
An Efficient Catalytic Synthesis and Antimicrobial Activities of Derivatives of 2-Ethoxycarbonyl(carboxyl)-4-substituted phenyl-2,3-dihydro-1H-benzo[b][1][2]diazepine. Chinese Journal of Organic Chemistry 2013, 33(4), 817-823. [Link]
-
1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen. [Link]
-
Heteroarenobenzodiazepines. 6. Synthesis and pharmacological evaluation of CNS activities of[1][8][16]triazolo[4,5-b][1][9]-, imidazolo[4,5,-b][1][9]-, and pyrido[2,3-b][1][9]benzodiazepines. 10-Piperazinyl-4H-1,2,3-triazolo[4,5-b][1][9]benzodiazepines with neuroleptic activity. Journal of Medicinal Chemistry 1991, 34(1), 261-267. [Link]
-
Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. Pharmaceuticals 2023, 16(1), 113. [Link]
-
1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. Sci. Revs. Chem. Commun. 2015, 5(1), 13-20. [Link]
-
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis 2018, 15(4). [Link]
-
New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Pharmaceuticals 2021, 14(8), 809. [Link]
-
Synthesis and antimicrobial activities of pyrido[2,3-d]pyrimidine, pyridotriazolopyrimidine, triazolopyrimidine, and pyrido[2,3-d:6,5d']dipyrimidine derivatives. European Journal of Chemistry 2019, 10(4), 336-344. [Link]
-
Skeletally Diverse Synthesis of Indole-Fused Diazocine and Diazepine Frameworks by One-Pot, Two-Component Cascade Reaction. Organic Letters 2016, 18(3), 404-407. [Link]
-
Structure–activity relationships of 1,5-dihydro-2H-benzo[b][1][2]diazepine-2,4(3H)-diones as inhibitors of Trypanosoma cruzi. RSC Medicinal Chemistry 2025, 16, 4138-4153. [Link]
Sources
- 1. [Synthesis and biological activity of pyrido(2,3-e)-1,4-diazepine and of pyrido(2,3-b)(1,4)diazepine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of the new ring system benzo[ f ]pyrimido[1,2- d ][1,2,3]triazolo[1,5- a ][1,4]diazepine and its cycloalkane and c ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10553H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][1, 4]diazepine derivatives as potent EGFR/CDK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis | IntechOpen [intechopen.com]
- 11. tsijournals.com [tsijournals.com]
- 12. eurekaselect.com [eurekaselect.com]
- 13. rjptonline.org [rjptonline.org]
- 14. biointerfaceresearch.com [biointerfaceresearch.com]
- 15. sioc-journal.cn [sioc-journal.cn]
- 16. iris.uniss.it [iris.uniss.it]
